Methyl (2S-trans)-13-ethyl-2,3-dihydro-18-(methoxycarbonyl)-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionate
Description
Methyl (2S-trans)-13-ethyl-2,3-dihydro-18-(methoxycarbonyl)-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionate is a useful research compound. Its molecular formula is C37H42N4O6 and its molecular weight is 638.8 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl (2S-trans)-13-ethyl-2,3-dihydro-18-(methoxycarbonyl)-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 267064. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl (2S-trans)-13-ethyl-2,3-dihydro-18-(methoxycarbonyl)-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2S-trans)-13-ethyl-2,3-dihydro-18-(methoxycarbonyl)-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Benzoporphyrin Derivative Monoacid Ring A and Photofrin in Cancer Research
- Benzoporphyrin derivative monoacid ring A (BPD-MA) and Photofrin (porfimer sodium) are being investigated as photodynamic anticancer agents. These agents, including chemical structures similar to methyl (2S-trans)-13-ethyl-2,3-dihydro-18-(methoxycarbonyl)-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionate, exhibit potential in cancer therapy through their skin phototoxicity effects when exposed to light, which is a crucial aspect of their mechanism of action in targeting cancer cells (Wolford, Novicki, & Kelly, 1995).
Molecular Structure Analysis
Structural Determination of Similar Compounds
- The detailed molecular structure of compounds like methyl (2S,3S)-8-ethenyl-13-ethyl-2,3-dihydro-18-methoxycarbonyl-20-methoxycarbonylmethyl-3,7,12,17-tetramethylporphyrin-2-propionate has been determined, providing insights into their chemical properties and potential applications in various fields, including pharmaceuticals and materials science (Pajunen, Stapelbroek-Möllmann, & Hynninen, 1996).
Electrochemical Properties
Cobalt(II) Hematoporphyrin IX and Protoporphyrin IX Complexes
- Research on cobalt(II) hematoporphyrin IX and protoporphyrin IX complexes immobilized on titanium(IV) oxide surfaces has revealed significant electrochemical properties. These properties include their ability to catalyze oxygen reduction, which could be leveraged in developing new materials for energy conversion and storage applications (Dias, Gushikem, Ribeiro, & Benvenutti, 2002).
Photodynamic Therapy Applications
Porphyrin Dimers in Photodynamic Therapy
- Porphyrin dimers are being studied for their application in photodynamic therapy, particularly in treating tumors. These dimers have shown promising results in reducing skin phototoxicity while maintaining or enhancing tumoricidal activity compared to other agents (Pandey, Smith, & Dougherty, 1990).
properties
IUPAC Name |
methyl (17S,18S)-12-ethenyl-7-ethyl-20-(2-methoxy-2-oxoethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N4O6/c1-10-22-18(3)26-15-28-20(5)24(12-13-32(42)45-7)35(40-28)25(14-33(43)46-8)36-34(37(44)47-9)21(6)29(41-36)17-31-23(11-2)19(4)27(39-31)16-30(22)38-26/h10,15-17,20,24,38-39H,1,11-14H2,2-9H3/t20-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLLYKPHDYTLSL-RDPSFJRHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)OC)CC(=O)OC)CCC(=O)OC)C)C)C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)OC)CC(=O)OC)CCC(=O)OC)C)C)C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311181 | |
Record name | Chlorin e6 trimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CHlorin e6 trimethyl ester | |
CAS RN |
35038-32-5 | |
Record name | Chlorin e6 trimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (2S-trans)-13-ethyl-2,3-dihydro-18-(methoxycarbonyl)-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.557 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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